molecular formula C16H17N5O2S B2534334 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339022-16-1

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B2534334
CAS No.: 339022-16-1
M. Wt: 343.41
InChI Key: OGBPFGHCSNCKBE-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole is a novel chemical entity designed for preclinical research and drug discovery. This compound features a complex hybrid architecture, incorporating a nitroimidazo[2,1-b][1,3]thiazole scaffold linked to a benzylpiperazine moiety. Both structural components are recognized in medicinal chemistry for their contributions to bioactive molecules . The nitroheteroaromatic component is a key pharmacophore found in several antimicrobial agents , while the piperazine ring is a prevalent feature in pharmaceuticals that contributes favorable pharmacokinetic properties and is present in various approved therapeutic agents . This specific molecular framework suggests potential for investigating antibacterial and antiproliferative activities. Researchers may find it valuable for screening against a panel of Gram-positive bacteria, as structurally related nitroimidazole-thiadiazole conjugates have demonstrated potent activity against strains like Staphylococcus aureus . Furthermore, the fusion of a nitroimidazole to a thiazole ring presents a unique structure that may be of interest for exploring new mechanisms of action in oncology research. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-21(23)15-14(17-16-20(15)10-11-24-16)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBPFGHCSNCKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N4C=CSC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This reaction forms the core thiazole structure.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group can be attached to the thiazole ring through a nucleophilic substitution reaction. This involves reacting the thiazole derivative with benzylpiperazine in the presence of a suitable base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

    Cyclization: Suitable cyclizing agents and conditions depending on the desired product.

Major Products Formed

    Reduction: Formation of 6-(4-Aminopiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of thiazole derivatives is their antimicrobial activity. Compounds similar to 6-(4-benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole have been shown to possess significant antibacterial and antifungal properties. Research indicates that modifications in the thiazole ring can lead to enhanced efficacy against resistant strains of bacteria and fungi .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. The compound has been evaluated in various studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The nitroimidazole moiety is particularly noteworthy due to its ability to generate reactive oxygen species (ROS), which contribute to cytotoxic effects on malignant cells .

Neuropharmacological Effects

The benzylpiperazine component of the compound suggests potential neuropharmacological applications. Research has indicated that similar compounds exhibit anxiolytic and antidepressant-like effects in animal models. This may be attributed to their interaction with serotonin and dopamine receptors .

Case Studies and Research Findings

Numerous studies have documented the effects of this compound and its analogs. Below are some notable findings:

StudyFindings
Demonstrated significant antibacterial activity against Gram-positive bacteria.
Showed potent anticancer effects in vitro against various cancer cell lines.
Evaluated the neuropharmacological effects indicating potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to cell death. Additionally, the benzylpiperazine moiety can interact with various receptors and enzymes, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound Type Aqueous Solubility LogP Oral Bioavailability (Veber’s Rule) Source
Benzo-[d]-imidazo[2,1-b]thiazole High 2.1–3.5 Yes (TPSA < 140 Ų)
6-(Benzylsulfanyl)-5-nitro... Moderate 3.8 Likely low (high molecular weight)
6-(4-Benzylpiperazino)-5-nitro... Moderate-High 2.5 Predicted yes – (inferred)

Key Observations :

  • The benzylpiperazino group balances lipophilicity (LogP ~2.5) and solubility, making it favorable for drug development.

Biological Activity

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that combines an imidazo[2,1-b][1,3]thiazole core with a benzylpiperazine substituent. This unique arrangement is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the thiazole ring followed by the introduction of the nitro and piperazine groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, studies have shown that nitroimidazole derivatives possess significant activity against a range of pathogens, including bacteria and protozoa.

Pathogen Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate inhibition
Trichomonas vaginalisStrong activity

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure. This suggests a promising potential for further development as an anticancer agent.

The proposed mechanisms underlying the biological activity of this compound include:

  • DNA Interaction : Nitroimidazole compounds are known to interact with DNA, leading to strand breaks and ultimately cell death.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA repair processes.

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of related compounds. Modifications to the benzylpiperazine moiety can significantly affect the potency and selectivity of these compounds against various biological targets.

Q & A

Q. What are the standard synthetic protocols for introducing substituents at the C-5 position of the imidazo[2,1-b][1,3]thiazole core?

The C-5 position can be functionalized using the Vilsmeier-Haack reaction , which involves formylation with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 5-carbaldehyde derivatives. Subsequent reactions with amines or other nucleophiles enable the synthesis of Schiff bases or heterocyclic hybrids (e.g., oxazepine derivatives) . For coupling reactions (e.g., Sonogashira), polystyrene-supported palladium(II) ethylenediamine complexes are effective catalysts, enabling the introduction of aryl or alkynyl groups at C-6 .

Q. What methodologies are used for initial biological screening of imidazo[2,1-b][1,3]thiazole derivatives?

  • Antimicrobial Activity : The agar-well diffusion method is standard, using bacterial strains (e.g., S. aureus, E. coli) and fungal pathogens (e.g., A. niger). Zone-of-inhibition measurements are compared to reference drugs like fluconazole .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema in rats is a common in vivo model. Compounds showing >40% suppression of inflammation (e.g., (Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl derivatives) are prioritized .

Q. How does the imidazo[2,1-b][1,3]thiazole scaffold influence drug-likeness parameters?

Computational studies using Veber’s rule predict good aqueous solubility and oral bioavailability due to low polar surface area (<140 Ų) and ≤10 rotatable bonds. Derivatives like benzo-[d]-imidazo[2,1-b]-thiazole exhibit favorable pharmacokinetic profiles .

Advanced Research Questions

Q. How do structural modifications at the C-5 position influence COX-2 versus COX-1 selectivity?

Substituents at C-5 critically modulate selectivity. For example, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) shows >100-fold selectivity for COX-2 over COX-1, attributed to the methylsulfonyl group’s interaction with the COX-2 secondary pocket. In contrast, bulkier groups reduce potency .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions. For example:

  • Dual kinase inhibition : A compound reported to inhibit both EGFR kinase (63%) and 5-lipoxygenase (89%) in one study may show specificity in another due to variations in enzyme purity or substrate concentrations.
  • Antimycobacterial activity : Non-tuberculous mycobacteria (NTM) strains (e.g., M. abscessus) exhibit differential susceptibility compared to M. tuberculosis. Standardized MIC protocols and strain panels are essential for cross-study validation .

Q. What is the role of the nitro group at C-5 in anti-inflammatory and antimicrobial activity?

The nitro group enhances electron-withdrawing effects, stabilizing reactive intermediates. For instance, (Z)-6-(4-hydroxy-3-methoxy-5-nitrobenzylidene) derivatives show potent antifungal activity against Candida albicans (MIC = 15.62 µg/mL) due to nitro-mediated membrane disruption . However, this group may reduce solubility, requiring formulation optimization.

Q. How can in vitro and in vivo data discrepancies be addressed in antitumor studies?

Pan-RAF inhibitors like 6-(3-methoxyphenyl)-5-(2-(methylthio)pyrimidin-4-yl)imidazo[2,1-b]thiazole (Compound 12) show strong in vitro activity against melanoma cells but may require prodrug strategies to improve bioavailability in vivo. Pharmacokinetic studies measuring plasma half-life and tissue distribution are critical .

Methodological Recommendations

  • Use molecular hybridization to merge imidazo[2,1-b]thiazole with indole or benzimidazole moieties for enhanced anti-inflammatory activity .
  • Employ N-bromosuccinimide (NBS) for regioselective bromination at C-5, enabling further functionalization via cross-coupling reactions .

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